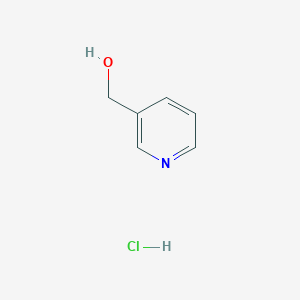

3-Hydroxymethylpyridinium chloride

Description

Properties

IUPAC Name |

pyridin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-4,8H,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNQTQDUQIZJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967208 | |

| Record name | (Pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52761-08-7 | |

| Record name | 3-Pyridinemethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxymethylpyridinium chloride chemical structure and properties

An In-Depth Technical Guide to 3-Hydroxymethylpyridinium Chloride for Researchers and Drug Development Professionals

Abstract

3-Hydroxymethylpyridinium chloride is a heterocyclic organic salt that holds considerable promise as a versatile building block in medicinal chemistry and materials science. As a derivative of 3-pyridinemethanol (also known as nicotinyl alcohol), it combines the features of a positively charged pyridinium ring with a reactive primary alcohol functional group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. Furthermore, it delves into its current and potential applications in drug discovery and development, with a particular focus on its role as a precursor to novel therapeutic agents, including those with antimicrobial properties. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Chemical Structure and Physicochemical Properties

3-Hydroxymethylpyridinium chloride is the hydrochloride salt of 3-pyridinemethanol. The positive charge is located on the nitrogen atom of the pyridine ring, which is counterbalanced by a chloride anion. This ionic nature significantly influences its physical and chemical properties compared to its neutral precursor, 3-pyridinemethanol.

The structure of the cation is characterized by a planar pyridinium ring. The planarity of such rings is a common feature, as seen in related structures like 3-hydroxy-2-(hydroxymethyl)pyridinium chloride, where the non-hydrogen atoms of the cation are essentially coplanar[1]. This planarity can facilitate intermolecular interactions such as π-stacking, which was also observed in the crystal structure of the aforementioned related compound[1].

The presence of both a hydroxyl group (-OH) and a pyridinium proton (N-H) allows for the formation of strong hydrogen bonds. In the solid state, it is expected that the chloride anion acts as a hydrogen bond acceptor, interacting with both the hydroxyl and pyridinium protons, leading to the formation of extended intermolecular networks[1][2].

dot```dot graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N+"]; H_N [label="H"]; C6 [label="C"]; O1 [label="O"]; H_O [label="H"]; Cl [label="Cl-", fontcolor="#EA4335"];

// Pyridine ring C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C1;

// Hydroxymethyl group C1 -- C6; C6 -- O1; O1 -- H_O;

// N-H bond N1 -- H_N;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; N1 [pos="0,-1!"]; C4 [pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; C6 [pos="0,2.5!"]; O1 [pos="1.2,3.0!"]; H_O [pos="1.8,2.6!"]; H_N [pos="0,-1.8!"]; Cl [pos="3,0!", fontsize="20"]; }

Caption: A general workflow for the synthesis of 3-Hydroxymethylpyridinium chloride.

Experimental Protocol: Synthesis of 3-Hydroxymethylpyridinium Chloride

-

Dissolution: Dissolve a known quantity of 3-pyridinemethanol in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flask equipped with a magnetic stirrer.

-

Acidification: While stirring, slowly add a stoichiometric equivalent of a solution of hydrogen chloride in the same solvent, or bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so cooling in an ice bath may be necessary.

-

Precipitation: The 3-Hydroxymethylpyridinium chloride salt, being less soluble in the organic solvent, will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material.

-

Drying: Dry the product under vacuum to remove residual solvent.

Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent the introduction of water, which could interfere with the salt formation and make the product difficult to dry. The choice of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic product.

Reactivity

The reactivity of 3-Hydroxymethylpyridinium chloride is dictated by the pyridinium ring and the hydroxyl group.

-

Reactions at the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can undergo esterification with acyl chlorides or carboxylic anhydrides, and etherification under appropriate conditions. These reactions allow for the introduction of various functional groups, which is a key strategy in drug design.

-

Reactivity of the Pyridinium Ring: The pyridinium ring is relatively stable but can undergo nucleophilic substitution under harsh conditions. The positive charge on the nitrogen atom deactivates the ring towards electrophilic substitution.

dot

Caption: Potential derivatization pathways for 3-Hydroxymethylpyridinium chloride.

Applications in Research and Drug Development

3-Hydroxymethylpyridinium chloride serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial Agents

Quaternary ammonium salts (QAS), including pyridinium salts, are known for their antimicrobial properties.[3][4] Their mechanism of action generally involves the interaction of the positively charged cation with the negatively charged microbial cell membrane, leading to a disruption of the membrane's integrity and subsequent cell death.[5]

Research has shown that N-alkyl-3-hydroxymethylpyridinium salts exhibit significant antimicrobial activity against a range of bacteria and fungi.[6][7] The efficacy of these compounds is often dependent on the length of the alkyl chain, with longer chains generally leading to greater activity.[6][7][8] While 3-Hydroxymethylpyridinium chloride itself lacks a long alkyl chain, it serves as the key precursor for the synthesis of these more potent antimicrobial agents. The hydroxymethyl group can be a site for attaching various lipophilic moieties to modulate the compound's antimicrobial spectrum and potency.

Synthesis of Bioactive Molecules

The dual functionality of 3-Hydroxymethylpyridinium chloride makes it an attractive starting material for building more complex molecular architectures. It has been used in the synthesis of histone deacetylase inhibitors.[9] Furthermore, related structures have been investigated for their potential as ionic liquids, which are considered "green" solvents in chemical synthesis.[10]

Safety and Handling

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory tract.[11] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It may be hygroscopic.[11]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11]

Conclusion

3-Hydroxymethylpyridinium chloride is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its hydroxyl group, makes it an ideal starting point for the development of a wide range of functionalized molecules. Its most prominent application lies in its use as a precursor for novel antimicrobial agents. As the challenge of antimicrobial resistance continues to grow, the development of new classes of disinfectants and therapeutic agents is of paramount importance. The 3-hydroxymethylpyridinium scaffold offers a promising platform for the design and synthesis of such compounds. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.

References

-

Ghamdi, A. M., Al-Harbi, S. A., & El-Sayed, N. N. E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5275-5285. [Link]

-

Pernak, J., Skrzypczak, A., & Lota, G. (2008). Hydrophobicity and antimicrobial activities of quaternary pyridinium salts. Journal of Applied Microbiology, 104(3), 775-782. [Link]

-

Docherty, K. M., & Kulpa Jr, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. [Link]

-

Marek, J., Vicha, J., & Koutna, E. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Letters in Organic Chemistry, 15(10), 834-842. [Link]

-

Ghamdi, A. M. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

-

Stasiewicz, M., Mulkiewicz, E., Tomczak-Wandzel, R., Kumirska, J., Siedlecka, E. M., Gołebiowski, M., ... & Stepnowski, P. (2008). Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride, saccharinate and acesulfamates) on cellular and molecular level. Ecotoxicology and environmental safety, 71(1), 157-165. [Link]

-

Fun, H. K., O'Connor, C. J., & Singh, P. (2011). 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2848. [Link]

-

Marek, J., Vicha, J., & Koutna, E. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxymethyl-pyridine. Retrieved from [Link]

-

Al-Karadsheh, A., & Al-Zoubi, R. M. (2011). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs, 9(5), 776-789. [Link]

-

Royal Society of Chemistry. (2013). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyanilinium chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

Mphahlele, M. J., Mahlangu, T. P., & Maluleka, M. M. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1493. [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

-

Boyle, T. J., Neville, M. L., & Sears, J. M. (2008). 2-(Hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2233. [Link]

-

PubChem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]

-

PubChem. (n.d.). Cetylpyridinium Chloride. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Hydroxymethyl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 3-Pyridinemethanol | CAS 100-55-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride, saccharinate and acesulfamates) on cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Nicotinyl Alcohol: Technical Specifications & Safety Profile

This technical guide provides a comprehensive analysis of Nicotinyl Alcohol, clarifying the distinction between its chemical base, its common pharmaceutical salt (Tartrate), and the theoretical or intermediate Hydrochloride form.

Executive Summary

Nicotinyl alcohol (3-Pyridinemethanol) is a pyridine derivative that functions as a prodrug for Nicotinic Acid (Niacin) . It is primarily utilized in vascular research and drug development for its vasodilatory and lipid-lowering properties. While the user query specifies "Nicotinyl alcohol hydrochloride," it is critical to note that the Tartrate salt is the standard stable pharmaceutical form (Roniacol). The Hydrochloride salt is typically a transient synthetic intermediate or a non-commercial laboratory reagent. This guide addresses the chemical identity, pharmacology, and safety of the core compound and its relevant salts.

Part 1: Chemical Identity & Physical Properties[1][2][3]

The distinction between the free base and its salts is vital for experimental design. The free base is a hygroscopic liquid, whereas the salts are crystalline solids.

1.1 Nomenclature & CAS Registry

| Chemical Form | CAS Number | Molecular Formula | Molecular Weight | Physical State |

| Nicotinyl Alcohol (Base) | 100-55-0 | 109.13 g/mol | Hygroscopic Liquid | |

| Nicotinyl Alcohol Tartrate | 6164-87-0 | 259.21 g/mol | Crystalline Solid | |

| Nicotinyl Alcohol HCl | Not Listed | ~145.59 g/mol | Theoretical/Intermediate |

Critical Note: "Nicotinyl Alcohol Hydrochloride" does not have a widely recognized commercial CAS number. Researchers likely encounter this nomenclature when referring to the Tartrate salt (Roniacol) or Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1), a reactive intermediate. Verify the exact chemical structure before procurement.

1.2 Physical Properties (Base vs. Tartrate)

-

Solubility:

-

Base: Miscible with water and ether.

-

Tartrate: Freely soluble in water and alcohol; insoluble in ether.

-

-

Stability:

-

The free base (alcohol) oxidizes readily and absorbs moisture.

-

The Tartrate salt is the preferred form for storage and dosing due to enhanced oxidative stability.

-

-

Acidity/Basicity: Pyridine nitrogen (

) allows salt formation with acids (HCl, Tartaric acid).

Part 2: Pharmacology & Mechanism of Action

Nicotinyl alcohol acts as a prodrug . Its physiological effects are not intrinsic to the alcohol itself but result from its enzymatic oxidation in vivo.

2.1 Metabolic Activation Pathway

The compound undergoes hepatic oxidation, converting the alcohol group to a carboxylic acid. This slow conversion provides a sustained release of Nicotinic Acid, mitigating the intense "flushing" side effect often seen with direct Niacin administration.

Figure 1: Metabolic activation of Nicotinyl Alcohol to Nicotinic Acid.

2.2 Therapeutic Utility

-

Vasodilation: Direct relaxation of vascular smooth muscle, primarily in cutaneous vessels (peripheral circulation).

-

Lipid Lowering: Inhibits lipolysis in adipose tissue, reducing free fatty acid flux to the liver and subsequently lowering VLDL/LDL synthesis.

Part 3: Safety & Toxicology Profile

Based on data for Nicotinyl Alcohol Tartrate (Roniacol) and Nicotinic Acid.

3.1 GHS Classification (General)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

3.2 Toxicology Data

| Endpoint | Species | Value | Interpretation |

| LD50 (Oral) | Mouse | ~3,000 mg/kg (Tartrate) | Low acute toxicity |

| LD50 (IV) | Mouse | ~500 mg/kg | Moderate toxicity |

| Chronic | Human | N/A | Prolonged high doses may cause hepatotoxicity (similar to Niacin). |

3.3 Handling Precautions

-

Vascular Effects: Accidental ingestion or inhalation may cause severe cutaneous flushing, hypotension, and dizziness due to rapid vasodilation.

-

Acidity (HCl Salt): If synthesizing or handling the Hydrochloride salt specifically, treat it as a corrosive solid due to the acidic nature of pyridine hydrochlorides.

Part 4: Experimental Protocols

4.1 Protocol: Verification of Identity (UV-Vis)

Since the HCl salt is rare, verification of the base moiety is essential.

-

Preparation: Dissolve 10 mg of the substance in 100 mL of 0.1 N HCl.

-

Scan: Perform a spectral scan from 200 nm to 300 nm.

-

Criteria:

-

Max Absorption (

): 261 nm. -

Shoulder: ~267 nm.

-

Min Absorption: 240 nm.

-

Note: The spectrum should match that of Nicotinic Acid but may show slight bathochromic shifts depending on the pH.

-

4.2 Protocol: Handling & Storage Decision Tree

Use this workflow to determine the appropriate handling for your specific sample form.

Figure 2: Handling and storage decision matrix based on chemical form.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7510: 3-Pyridinemethanol (Nicotinyl Alcohol). PubChem. Available at: [Link]

- Hoffmann-La Roche. Roniacol (Nicotinyl Alcohol Tartrate)

Technical Guide: pKa Profile and Ionization of 3-Hydroxymethylpyridinium

This is an in-depth technical guide on the pKa values and ionization behavior of the 3-hydroxymethylpyridinium cation, structured for researchers and drug development professionals.

Executive Summary

The 3-hydroxymethylpyridinium cation (conjugate acid of 3-pyridinemethanol) exhibits a pKa value of approximately 4.86 at 25°C. This value represents the dissociation of the pyridinium proton (

Understanding this value is critical for:

-

Synthetic Chemistry: Optimizing pH conditions for nucleophilic substitution or oxidation reactions (e.g., to nicotinic acid).

-

Pharmaceutical Formulation: Predicting solubility profiles and membrane permeability (LogD) at physiological pH.

-

Purification: Designing liquid-liquid extraction protocols based on pH-dependent distribution coefficients.

Physicochemical Data Profile

The ionization of 3-hydroxymethylpyridine involves two distinct acidic sites: the pyridinium nitrogen (N-H) and the hydroxymethyl oxygen (O-H).

Quantitative Dissociation Constants

| Parameter | Value (25°C) | Type | Structural Site | Significance |

| pKa₁ | 4.86 ± 0.10 | Acid Dissociation | Pyridinium Nitrogen ( | Primary ionization event in physiological/process pH ranges. |

| pKa₂ | ~13.68 | Acid Dissociation | Hydroxyl Group ( | Relevant only under extremely basic conditions (alkoxide formation). |

| pKb | 9.14 | Base Dissociation | Pyridine Nitrogen (N:) | Measure of the neutral base's affinity for protons. |

Comparative Acidity (Structure-Activity Relationship)

The shift in pKa relative to the parent pyridine molecule is driven by electronic effects.

| Compound | Structure | pKa ( | Electronic Effect |

| Pyridine | 5.23 | Reference Standard | |

| 3-Picoline | 5.68 | Electron-donating (+I) methyl group stabilizes the cation. | |

| 3-Hydroxymethylpyridine | 4.86 | Electron-withdrawing (-I) oxygen destabilizes the cation. | |

| 3-Hydroxypyridine | 4.79 | Stronger -I effect closer to the ring; resonance effects are minimal at meta position. |

Mechanistic Insight: The hydroxymethyl group (

Ionization Equilibrium Visualization

The following diagram illustrates the protonation states of 3-hydroxymethylpyridine across the pH scale.

Figure 1: Stepwise dissociation of 3-hydroxymethylpyridinium. The transition from Cation to Neutral is the critical equilibrium for biological and synthetic applications.

Experimental Determination Protocol

To validate the pKa of 3-hydroxymethylpyridinium in a specific solvent system or ionic strength, the Potentiometric Titration method is the gold standard.

Method: Potentiometric Titration (Glass Electrode)

Principle: The pKa is determined by monitoring the pH change of an acidified solution of the base upon addition of a standard strong base (NaOH). The inflection point of the sigmoid curve corresponds to the equivalence point, and the half-equivalence point yields the pKa (Henderson-Hasselbalch approximation).

Reagents & Equipment[1]

-

Analyte: 3-Hydroxymethylpyridine (>99% purity), ~100 mg.

-

Titrant: 0.1 M NaOH (standardized against KHP).

-

Acid: 0.1 M HCl (to fully protonate the base initially).

-

Solvent: Carbonate-free distilled water (degassed with

). -

Instrument: Potentiometric titrator or pH meter with glass combination electrode (calibrated at pH 4.01, 7.00, 10.00).

Step-by-Step Workflow

-

Preparation: Dissolve

mol of 3-hydroxymethylpyridine in 40 mL of 0.01 M HCl. The excess acid ensures the starting species is 100% cationic. -

Blank Titration: Perform a titration of the solvent/HCl background to determine the exact ionic product of water (

) and electrode efficiency under these conditions. -

Sample Titration:

-

Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

-

Purge with

to prevent -

Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

-

Record equilibrium pH after each addition (drift < 0.002 pH/min).

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Calculate the Bjerrum formation function (

) : -

The pKa corresponds to the pH where

.

-

Experimental Logic Diagram

Figure 2: Logic flow for the potentiometric determination of pKa.

Applications & Implications

Solubility and Extraction (LogD)

The distribution coefficient (LogD) is pH-dependent.

-

pH < 2.0: The molecule is >99% cationic. Water solubility is maximal; extraction into organic solvents (DCM, Ethyl Acetate) is negligible.

-

pH = 4.86: 50% Cation, 50% Neutral.

-

pH > 7.0: The molecule is >99% neutral. This is the optimal window for extraction into organic solvents.

Synthetic Utility

When using 3-hydroxymethylpyridine as a nucleophile (e.g., in esterification), the reaction must be run at pH > 6.0 to ensure the nitrogen lone pair is available (unprotonated). Conversely, if the pyridine ring needs to be protected from oxidation, lowering the pH below 3.0 will sequester the nitrogen as the unreactive pyridinium salt.

References

-

Ataman Kimya. (n.d.). Nicotinyl Alcohol Technical Data Sheet. Retrieved from

- Linnell, R. H. (1960). Dissociation Constants of 2-, 3-, and 4-Pyridylcarbinols. Journal of Organic Chemistry, 25(2), 290-292.

- Fischer, A., et al. (1964). Inductive effects of substituents on the dissociation of pyridinium ions. Journal of the Chemical Society, 3591-3596.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from

-

Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. Retrieved from

Sources

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 3-Hydroxymethylpyridinium Chloride

This is an in-depth technical guide on the structural analysis of 3-hydroxymethylpyridinium chloride, designed for researchers in solid-state chemistry and drug development.

Executive Summary

3-Hydroxymethylpyridinium chloride (also known as Nicotinyl alcohol hydrochloride) represents a critical structural motif in the study of vitamin B3 analogs and vasoactive agents. Its solid-state behavior is governed by a competition between strong charge-assisted hydrogen bonds (

This guide details the protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this salt. It synthesizes empirical data from analogous pyridinium systems to establish a rigorous framework for structural solution, focusing on the resolution of disorder in the hydroxymethyl arm and the mapping of supramolecular synthons.

Synthesis & Crystal Growth Protocol

Obtaining X-ray quality crystals of pyridinium salts is often complicated by their hygroscopic nature. The following protocol minimizes hydrolysis and maximizes domain size.

Chemical Synthesis

The protonation of 3-pyridylmethanol must occur in anhydrous conditions to prevent the inclusion of lattice water, which alters the space group (often shifting from monoclinic to triclinic or inducing solvates).

-

Precursor: 3-Pyridylmethanol (98% purity).

-

Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Reaction Scheme:

Crystallization Methodology

Standard evaporation often yields polycrystalline aggregates. The Vapor Diffusion Method is the gold standard for this compound.

| Parameter | Condition | Rationale |

| Primary Solvent | Methanol (dry) | High solubility of the ionic salt. |

| Anti-Solvent | Diethyl Ether or Acetone | Low solubility; induces slow nucleation. |

| Temperature | 4°C (Refrigerated) | Reduces kinetic energy, promoting ordered lattice packing. |

| Vessel Geometry | Narrow inner vial, wide outer jar | Controls diffusion rate of ether into methanol. |

Data Collection & Reduction Strategy

The 3-hydroxymethyl group is prone to rotational disorder. High-resolution data collection requires specific parameters to suppress thermal motion.

Diffraction Parameters[1][2][3][4][5]

-

Temperature: Data must be collected at

K (Cryostream). Room temperature collections will likely result in large thermal ellipsoids for the oxygen atom, obscuring H-bond positions. -

Radiation: Mo-K

( -

Resolution: Aim for

Å resolution to accurately refine hydrogen positions, which are critical for defining the salt bridge.

Space Group Determination

Based on structural analogs (e.g., 2-hydroxymethylpyridinium chloride [1] and bis(3-hydroxymethylpyridinium) salts [2]), the expected lattice is Monoclinic , typically space group

-

Note: Check for systematic absences (

,

Structural Elucidation & Refinement

The Cationic Geometry

The 3-hydroxymethylpyridinium cation is planar with respect to the aromatic ring. However, the hydroxymethyl group (

-

Refinement Tip: If the oxygen atom appears as a "cigar-shaped" ellipsoid, model it as a 2-part disorder (e.g., PART 1 / PART 2 in SHELXL) with occupancy refinement.

The Anionic Bridge (Supramolecular Synthons)

The Chloride anion acts as a multi-point hydrogen bond acceptor. The structural integrity is maintained by two primary interactions:

-

Charge-Assisted Hydrogen Bond:

-

Strength: Very Strong (

Å donor-acceptor distance). -

Linearity: High (

).

-

-

Hydroxyl Anchor:

-

Role: Cross-links the cationic stacks into 2D sheets or 3D networks.

-

Packing Motifs

Pyridinium salts typically form

-

Distance: Centroid-to-centroid distances of

Å. -

Geometry: "Slipped" stacking is expected to minimize electrostatic repulsion between the positively charged rings.

Visualization of Workflows & Logic

Crystallographic Workflow

The following diagram outlines the decision tree for solving the structure, emphasizing the handling of the flexible hydroxymethyl arm.

Caption: Figure 1: Optimized workflow for the crystallization and structural refinement of flexible pyridinium salts.

Supramolecular Interaction Map

This diagram illustrates the hydrogen bonding network that stabilizes the crystal lattice.

Caption: Figure 2: Interaction map showing the bridging role of the Chloride anion between cationic donors.

Validation & Quality Control

To ensure the trustworthiness of the generated structure, the following validation metrics must be met (Self-Validating System):

| Metric | Target Value | Action if Failed |

| R-Factor ( | Check for twinning or poor absorption correction. | |

| Goodness of Fit (S) | Adjust weighting scheme (WGHT). | |

| Max Shift/Error | Continue refinement cycles; check damping. | |

| Residual Density | If high near Cl, check absorption; if near O, check H-atoms. |

CheckCIF Protocol

Prior to publication, the .cif file must be validated via the IUCr CheckCIF server. Common alerts for this specific compound include Level B alerts regarding the hydrogen bond geometry of the hydroxyl group. This is often real physical behavior due to the bifurcation of the H-bond toward the large Chloride ion.

References

-

Boyle, T. J., et al. (2008).[1] "2-(Hydroxymethyl)pyridinium chloride."[1] Acta Crystallographica Section E: Structure Reports Online, 64(11), o2233.[1]

-

Saha, R., et al. (2012). "Hydrogen-Bonded One- and Two-Dimensional Hybrid Water-Chloride Motifs." Crystal Growth & Design, 12(2), 700–709.

-

Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179.

Sources

Methodological & Application

Protocol for synthesizing 3-hydroxymethylpyridinium chloride from 3-pyridinemethanol

An Application Guide to the Synthesis and Characterization of 3-Hydroxymethylpyridinium Chloride

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 3-hydroxymethylpyridinium chloride from 3-pyridinemethanol. The document is structured to provide researchers, scientists, and drug development professionals with a robust framework, encompassing not just the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation techniques. By explaining the causality behind experimental choices, this protocol serves as a self-validating system for producing and confirming the target compound with high purity.

Introduction and Significance

Pyridinium salts are a class of organic compounds with significant utility across various scientific domains, most notably in medicinal chemistry and materials science. Their applications range from serving as bioactive molecules to versatile synthetic intermediates.[1][2] 3-hydroxymethylpyridinium chloride, a specific member of this family, combines the characteristic aromatic cationic head of a pyridinium salt with a functional hydroxymethyl group, making it a valuable precursor for more complex molecular architectures.[3]

The synthesis detailed herein is a classic acid-base reaction, representing a fundamental transformation in organic chemistry. It involves the protonation of the basic nitrogen atom in the 3-pyridinemethanol ring by hydrochloric acid. This guide offers a field-proven methodology for this synthesis, emphasizing safety, efficiency, and rigorous characterization of the final product.

Mechanistic Rationale: A Lewis Acid-Base Perspective

The synthesis of 3-hydroxymethylpyridinium chloride is predicated on a straightforward Lewis acid-base reaction. The key mechanistic steps are as follows:

-

Nucleophilic Nitrogen: The pyridine ring of 3-pyridinemethanol contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This lone pair imparts basicity to the molecule, allowing it to act as a Lewis base (electron-pair donor).

-

Proton Source: Hydrochloric acid (HCl) is a strong mineral acid that readily dissociates to provide a proton (H⁺), which is a potent Lewis acid (electron-pair acceptor).

-

Salt Formation: The nitrogen's lone pair attacks the proton, forming a new, stable nitrogen-hydrogen (N-H) covalent bond. The chloride ion (Cl⁻), now dissociated from the proton, serves as the counter-ion to the newly formed positively charged pyridinium cation.

This protonation event transforms the neutral, liquid 3-pyridinemethanol into an ionic salt, 3-hydroxymethylpyridinium chloride, which is typically a solid at room temperature and exhibits significantly different solubility properties.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and should be performed within a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier Suggestion | Notes |

| 3-Pyridinemethanol | ≥98% Purity | Sigma-Aldrich, Acros Organics | Starting material. It is a liquid and hygroscopic. |

| Hydrochloric Acid Solution | 2.0 M in Diethyl Ether | Sigma-Aldrich | Using a solution in an anhydrous organic solvent is critical to facilitate precipitation and prevent side-reactions with water. |

| Anhydrous Diethyl Ether | ACS Grade, ≤0.01% Water | Fisher Scientific | Used as a reaction solvent and for washing the final product. |

| Deuterated Solvent (for NMR) | DMSO-d₆ or D₂O | Cambridge Isotope Laboratories | For product characterization. |

Equipment

-

Magnetic stirrer with stir bar

-

Round-bottom flask (50 mL or 100 mL)

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and filter flask assembly

-

Rotary evaporator

-

High-vacuum line or vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

NMR Spectrometer (≥300 MHz)

Step-by-Step Synthesis Procedure

-

Reactor Setup: Place a magnetic stir bar into a 100 mL round-bottom flask and fit it with a dropping funnel. Ensure all glassware is oven-dried to remove residual moisture.

-

Reagent Preparation: In the flask, dissolve 5.0 g of 3-pyridinemethanol (1.0 equivalent) in 40 mL of anhydrous diethyl ether.

-

Reaction Initiation: Place the flask in an ice-water bath and begin stirring. The cooling is essential to manage the exothermic nature of the acid-base neutralization reaction.

-

Acid Addition: Slowly add 1.0 equivalent of 2.0 M hydrochloric acid in diethyl ether via the dropping funnel over a period of 20-30 minutes. A white precipitate of 3-hydroxymethylpyridinium chloride will form immediately upon addition.

-

Reaction Completion: After the addition is complete, allow the suspension to stir in the ice bath for an additional 1 hour to ensure the reaction proceeds to completion.

-

Product Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with two portions of cold (0°C) anhydrous diethyl ether (2 x 15 mL) to remove any unreacted starting material and soluble impurities. Using cold solvent minimizes product loss due to dissolution.

-

Drying: Dry the purified white solid under high vacuum for several hours to remove all residual solvent. The final product should be a free-flowing white powder.

Experimental Workflow Diagram

Sources

Application Note: Precision Synthesis of Supramolecular Networks Using Pyridinium Alcohol Salts

Executive Summary

This guide details the engineering of supramolecular networks driven by Charge-Assisted Hydrogen Bonding (CAHB) . Unlike neutral hydrogen-bonded organic frameworks (HOFs), pyridinium alcohol systems leverage the synergistic power of electrostatic attraction and directional hydrogen bonding (

Mechanistic Foundation: The CAHB Synthon

The structural integrity of these networks relies on the Charge-Assisted Hydrogen Bond . In pyridinium alcohol salts, the positively charged pyridinium ring enhances the acidity of adjacent protons and the polarization of hydroxyl groups on the alkyl chain (or co-former).

Core Interactions

-

Primary Synthon: Strong

interactions (where -

Secondary Synthon:

stacking between parallel pyridinium rings. -

Network Driver: The alcohol moiety acts as a multidirectional linker, bridging ionic clusters into 2D or 3D architectures.

Visualization: Molecular Assembly Logic

The following diagram illustrates the hierarchical assembly from ionic precursors to the final supramolecular network.

Figure 1: Hierarchical assembly logic showing the convergence of electrostatic forces and hydrogen bonding to form the network.

Material Selection Strategy

Success depends on matching the "Hardness" of the anion with the "Donating Ability" of the alcohol.

| Component | Recommended Choice | Rationale |

| Pyridinium Core | N-(2-hydroxyethyl)pyridinium | Provides a flexible arm for H-bonding without steric clash. |

| Anion ( | Chloride ( | |

| Solvent (LAG) | Acetonitrile (MeCN) | Polar aprotic; solubilizes the salt surface without dissolving the network. |

| Solvent (Growth) | Methanol/Ether | Good solubility differential for slow evaporation. |

Experimental Protocols

Protocol A: Liquid-Assisted Grinding (LAG)

Best for: Rapid screening, thermodynamic products, and green synthesis.

Context: Mechanochemistry overcomes solubility mismatches. The addition of a catalytic amount of liquid (

Materials:

-

Pyridinium salt precursor (e.g., 1-(2-hydroxyethyl)pyridinium chloride).

-

Co-former (if applicable, e.g., hydroquinone).

-

Solvent: Acetonitrile.[1]

-

Equipment: Retsch MM400 Mixer Mill or agate mortar.

Step-by-Step Procedure:

-

Weighing: Weigh the pyridinium salt and co-former in a stoichiometric ratio (typically 1:1 or 1:2) into a stainless steel jar. Total mass should be 100–200 mg.

-

Liquid Addition: Add acetonitrile using a micropipette to achieve a liquid-to-solid ratio (

) of-

Critical: Do not "wet" the sample; it should remain a paste, not a slurry.

-

-

Grinding: Add two 7mm stainless steel balls. Grind at 25 Hz for 20 minutes .

-

Pause: Stop every 10 minutes to scrape down the sides of the jar to ensure homogeneity.

-

-

Drying: Transfer the resulting paste to a vacuum oven at 40°C for 2 hours to remove trace solvent.

-

Validation: Analyze immediately via PXRD (Powder X-Ray Diffraction) to check for new crystalline phases distinct from starting materials.

Protocol B: Solution-Phase Slow Evaporation

Best for: Growing single crystals (SCXRD) and high-purity batch production.

Context: Slow evaporation allows the system to traverse the energy landscape and settle into the deepest thermodynamic well, essential for obtaining X-ray quality crystals.

Step-by-Step Procedure:

-

Dissolution: Dissolve the pyridinium alcohol salt (100 mg) in minimal Methanol (approx. 2-3 mL) in a 20 mL scintillation vial. Sonicate if necessary to ensure full dissolution.

-

Filtration: Filter the solution through a 0.45

PTFE syringe filter into a clean vial to remove nucleation sites (dust). -

Antisolvent Layering (Optional but Recommended): Carefully layer 1 mL of Diethyl Ether or Ethyl Acetate on top of the methanol solution.

-

Technique: Tilt the vial and let the ether run down the side to prevent mixing.

-

-

Evaporation: Cover the vial with Parafilm and poke 3–5 small holes with a needle. Place in a vibration-free environment at constant temperature (20°C).

-

Harvesting: Crystals should appear within 3–7 days. Harvest by decanting the mother liquor and washing with cold ether.

Characterization & Validation Workflow

To claim the formation of a "network" rather than a simple salt, you must prove supramolecular periodicity.

Figure 2: Validation workflow ensuring differentiation between physical mixtures and supramolecular networks.

Data Interpretation Guide

| Technique | Observation in Network | Observation in Physical Mixture |

| PXRD | Appearance of new low-angle peaks ( | Superposition of individual component patterns. |

| DSC | Single, sharp endotherm (often higher | Two distinct melting events or broad eutectic melt. |

| FT-IR | O-H stretch redshift ( | No significant shift in O-H or Pyridinium ring modes. |

Troubleshooting & Expert Insights

-

Issue: Hygroscopicity. Pyridinium salts are notoriously hygroscopic.

-

Fix: Perform all weighing and grinding in a glovebox or dry room (RH < 20%). If the LAG paste turns to liquid (deliquescence), switch the LAG solvent to a non-polar one like Hexane or use Polymer-Assisted Grinding (POLAG).

-

-

Issue: Oiling Out. During solution crystallization, the product separates as an oil.

-

Fix: The concentration is too high, or the antisolvent was added too fast. Redissolve and use "Vapor Diffusion" (place the open vial of solution inside a larger jar containing the antisolvent) to slow down the kinetics.

-

-

Issue: Stoichiometry Drift.

-

Insight: In CAHB networks, the proton transfer is not always 1:1. Ensure you check the final structure for solvates. Pyridinium networks often trap water molecules which act as structural pillars.

-

References

-

Desiraju, G. R. (2001). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

-

Braga, D., et al. (2005). Design of crystalline molecular networks with charge-assisted hydrogen bonds. Chemical Communications.[2][3][4][5] Link

-

Friščić, T., et al. (2002). Liquid-assisted grinding: an efficient route to cocrystals.[6] Chemical Communications.[2][3][4][5] Link

-

Aakeröy, C. B., et al. (2005). Charge-Assisted Hydrogen Bonding in the Synthesis of Supramolecular Networks. Accounts of Chemical Research. Link

-

Kumar, V., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scilit.com [scilit.com]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. REF Case study search [impact.ref.ac.uk]

- 5. Design of crystalline molecular networks with charge-assisted hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Catalytic Applications of Hydroxymethylpyridinium Ionic Liquids: A Comprehensive Guide for Researchers

Introduction: The Rise of Functionalized Ionic Liquids in Catalysis

In the quest for more sustainable and efficient chemical transformations, ionic liquids (ILs) have emerged as a compelling class of "designer solvents" and catalysts.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents.[1] Among the vast array of ILs, those functionalized with specific chemical moieties, known as task-specific ionic liquids (TSILs), offer enhanced catalytic activity and selectivity for a range of organic reactions. This guide focuses on a particularly promising subclass: hydroxymethylpyridinium ionic liquids. The introduction of a hydroxymethyl group onto the pyridinium cation imparts unique catalytic capabilities, often enabling bifunctional acid-base catalysis and facilitating key bond-forming reactions. This document provides an in-depth exploration of the synthesis, mechanisms, and diverse catalytic applications of these remarkable compounds, complete with detailed protocols and comparative data to empower researchers in their synthetic endeavors.

Core Concept: The Bifunctional Role of the Hydroxymethyl Group

The catalytic prowess of hydroxymethylpyridinium ionic liquids stems from the strategic placement of a hydroxyl (-OH) group. This functional group can act as both a hydrogen bond donor and a weak Brønsted acid, while the pyridinium ring itself can act as a Lewis acid. This dual functionality is the cornerstone of their catalytic activity in numerous reactions.

The hydroxyl group can form hydrogen bonds with the carbonyl oxygen of electrophiles (e.g., aldehydes, ketones), thereby increasing their electrophilicity and rendering them more susceptible to nucleophilic attack. Simultaneously, the basicity of the anion or a basic co-catalyst can activate the nucleophile. This cooperative activation mechanism is central to their effectiveness in various condensation reactions.

Synthesis of Hydroxymethylpyridinium Ionic Liquids: A Foundational Protocol

The synthesis of N-hydroxymethylpyridinium salts is a critical first step for their application in catalysis. A general and straightforward procedure involves the quaternization of pyridine with a suitable hydroxymethylating agent.

Protocol 1: General Synthesis of N-Alkylpyridinium Bromide

This protocol describes a common method for the synthesis of N-alkylpyridinium halides, which can be adapted for hydroxymethyl-functionalized variants.

Materials:

-

Pyridine (or substituted pyridine)

-

Alkyl bromide (e.g., 1-bromo-2-ethanol for a hydroxyethyl-functionalized pyridinium)

-

Round bottom flask

-

Reflux condenser

-

Ethyl acetate

-

Rotary vacuum evaporator

Procedure:

-

To a round bottom flask, add pyridine (0.5 mol) and the corresponding alkyl bromide (0.5 mol).

-

Reflux the mixture for 72 hours at 70 °C.

-

After cooling to room temperature, wash the reaction mixture repeatedly with ethyl acetate to remove any unreacted starting materials.

-

Remove the residual ethyl acetate using a rotary vacuum evaporator.

-

Dry the resulting product at room temperature (28–30 °C) to obtain the N-alkylpyridinium bromide as a yellow-brown solid or a thick liquid.[2]

Catalytic Application: Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, is significantly promoted by hydroxyl-functionalized pyridinium ionic liquids. The hydroxyl group of the ionic liquid is believed to activate the carbonyl compound through hydrogen bonding, facilitating the nucleophilic attack by the active methylene species.

Protocol 2: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

This protocol outlines a general procedure for the Knoevenagel condensation using a dihydroxy-functionalized pyridinium acetate as a promoter in an aqueous medium.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

N-(2,3-dihydroxypropyl)pyridinium acetate ([Py-2OH]OAc)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Water

-

Ultrasonic bath

Procedure:

-

Prepare a mixture of the active methylene compound (1.0 mmol) in a solution of the dihydroxy pyridinium ionic liquid, water, and DABCO (IL-H2O-DABCO at a 60:40 ratio with 1.0 mmol of DABCO).

-

To this mixture, add the carbonyl compound (1.0 mmol).

-

Sonicate the resulting solution at 30 °C for 5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often crystallizes out of the solution and can be isolated by filtration, followed by drying and recrystallization from a suitable solvent.[3]

Quantitative Performance Data for Knoevenagel Condensation

The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde with malononitrile, highlighting the efficiency of different catalytic systems.

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Basic-Meso-ZSM-5 | 20 mg | - | 50 | 0.5 h | >95 | [4] |

| In/AlMCM-41 | 0.1 g | Ethanol | Room Temp. | 25 min | 95 | [4] |

| HKUST-ED (MOF) | - | - | Room Temp. | <10 min | >99 | [4] |

| Water (catalyst-free) | - | H₂O | - | 2 h | 85 | [5] |

| [Py-2OH]OAc/DABCO | Promoter/Catalyst | H₂O | 30 | 5 min | 99 | [3] |

Catalytic Application: Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of C-C bond formation. Pyridinium-based ionic liquids possessing both Lewis and Brønsted acidic sites have demonstrated remarkable efficiency in catalyzing these reactions.

Protocol 3: Conjugate Addition of Amines to Electron-Deficient Alkenes

This protocol details the use of a bifunctional pyridinium-based ionic liquid for the aza-Michael addition of amines to activated alkenes.

Materials:

-

Amine (e.g., aniline, morpholine)

-

Electron-deficient alkene (e.g., methyl acrylate)

-

Pyridinium-based ionic liquid with Lewis and Brønsted acid sites (e.g., [Fe(HSO4)2-bupy]HSO4)

Procedure:

-

In a reaction vessel, mix the amine (20 mmol), the alkene (24 mmol), and the ionic liquid catalyst (0.04 g, 0.14 mmol).

-

Stir the mixture at room temperature for the required time (typically a few minutes).

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.[6]

Catalytic Application: Synthesis of Chromenes

Chromenes are a class of heterocyclic compounds with a wide range of biological activities.[7][8] Pyridinium salts can be employed as catalysts in the synthesis of these valuable molecules.

Protocol 4: Synthesis of Chromeno[3,2-c]pyridines

This protocol describes the synthesis of a chromeno[3,2-c]pyridine derivative via an intramolecular cyclization catalyzed by pyridinium chloride.

Materials:

-

Appropriately substituted precursor (as described in the reference)

-

Pyridinium chloride

Procedure:

-

Dissolve the precursor in pyridinium chloride.

-

Heat the mixture to boiling.

-

The intramolecular cyclization occurs to yield the chromeno[3,2-c]pyridine product.

-

After cooling, the product can be isolated and purified using conventional techniques.[9]

Catalyst Recyclability and Green Chemistry Aspects

A significant advantage of using ionic liquids as catalysts is their potential for recycling and reuse, which aligns with the principles of green chemistry. Their low volatility prevents their loss to the atmosphere, and their distinct solubility properties often allow for straightforward separation from the reaction products.

General Protocol for Ionic Liquid Catalyst Recycling

-

Product Extraction: After the reaction is complete, the organic product can often be extracted using a non-polar solvent in which the ionic liquid is insoluble.[10]

-

Decantation: If the product is a solid that precipitates from the ionic liquid, it can be separated by simple decantation or filtration.

-

Washing: The ionic liquid phase can be washed with a suitable solvent (e.g., water for water-immiscible ILs) to remove any soluble byproducts.[10]

-

Drying: The recovered ionic liquid is then dried under vacuum to remove any residual solvent before being reused in subsequent reaction cycles.

The reusability of dihydroxy pyridinium ionic liquid has been demonstrated for up to seven consecutive runs without a significant drop in performance, with an overall retrieved yield of around 97%.[11]

Visualizing the Catalytic Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for a catalytic reaction using a hydroxymethylpyridinium ionic liquid, including the crucial catalyst recycling step.

Caption: Experimental workflow for catalysis with hydroxymethylpyridinium ILs.

Mechanism of Action: A Closer Look at Bifunctional Catalysis

The following diagram illustrates the proposed mechanism for the Knoevenagel condensation catalyzed by a hydroxymethylpyridinium ionic liquid, highlighting the bifunctional role of the catalyst.

Caption: Proposed mechanism for the Knoevenagel condensation.

Conclusion and Future Outlook

Hydroxymethylpyridinium ionic liquids represent a versatile and powerful class of catalysts for a variety of important organic transformations. Their ease of synthesis, tunable properties, and potential for recyclability make them highly attractive for the development of greener and more efficient synthetic methodologies. The bifunctional nature of the hydroxymethyl group, enabling cooperative acid-base catalysis, is a key feature that distinguishes them from other ionic liquids.

Future research in this area will likely focus on expanding the scope of their catalytic applications to other C-C and C-N bond-forming reactions, as well as their immobilization on solid supports to create robust and easily separable heterogeneous catalysts. Further mechanistic studies will also be crucial for the rational design of even more active and selective hydroxymethylpyridinium-based catalysts. As the demand for sustainable chemical processes continues to grow, these functionalized ionic liquids are poised to play an increasingly important role in both academic research and industrial applications.

References

-

Zhou, H., et al. (2012). Novel Ionic Liquid with Both Lewis and Brønsted Acid Sites for Michael Addition. PMC. [Link]

-

Klimenkov, I. V., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. [Link]

-

Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI. [Link]

-

Abu-Eishah, S. I. (2011). Ionic Liquids Recycling for Reuse. ResearchGate. [Link]

-

Ramli, N. A. S., & Saidina Amin, N. A. (2017). General steps for ionic liquid-catalyst recycling process for carbohydrate biomass conversion to 5-HMF and LA. ResearchGate. [Link]

-

Liotta, C. L., et al. (2020). Bifunctional hybrid organosiliceous catalysts for aldol condensation. ORCA - Cardiff University. [Link]

-

Nayl, A. A., et al. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. PMC. [Link]

-

Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. Organic Chemistry Portal. [Link]

-

Krkkinen, V. (2007). Recycling Ionic Liquids for Sustainability. Scribd. [Link]

-

Ghandi, M. (2014). Synergistic catalysis of acid–base bifunctional ionic liquids for pentanal self‐condensation reaction. ResearchGate. [Link]

-

Kumar, A., & Chauhan, S. (2019). WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method. NISCAIR Online Periodicals Repository. [Link]

-

(n.d.). Application of Ionic Liquids in Michael Addition Reactions. iSm2. [Link]

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. [Link]

-

Le, T. H. A., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Nature. [Link]

-

Cipta, O., et al. (2020). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PMC. [Link]

-

Naseer, M., & Husain, A. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Bentham Science. [Link]

-

Synthesis of dual functional pyrimidinium ionic liquids as reaction media and antimicrobial agents. (2015). RSC Publishing. [Link]

-

Xu, J.-M., et al. (2005). A Basic Ionic Liquid as Catalyst and Reaction Medium: A Rapid and Simple Procedure for Aza‐Michael Addition Reactions. Scilit. [Link]

-

Synthesis of N-methylpyridinium acetate. (n.d.). PrepChem.com. [Link]

-

Aldol Condensation over Acid-Base Bifunctional Metal-Organic Framework Catalysts. (2016). ResearchGate. [Link]

-

Yau, Y. K., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. [Link]

-

Mamaghani, M., et al. (2018). Recent Advances in the MCRs Synthesis of Chromenes: A Review. ResearchGate. [Link]

-

Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022). MDPI. [Link]

-

Zhao, S., et al. (2008). An atom-efficient and practical synthesis of new pyridinium ionic liquids and application in Morita-Baylis-Hillman reaction. PubMed. [Link]

-

Al-Zoubi, R. M. (2013). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

-

Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). Dehesa. [Link]

-

Catalytic response and molecular simulation studies in the development of synthetic routes in trimeric triaryl pyridinium type ionic liquids. (2023). PMC. [Link]

-

Turning Frustration into Bond Activation: A Theoretical Mechanistic Study on Heterolytic Hydrogen Splitting by Frustrated Lewis Pairs. (2019). ResearchGate. [Link]

-

Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. (2023). Auburn University. [Link]

-

Smith, Y. R., et al. (2015). Spectroscopic examinations of hydrogen bonding in hydroxy-functionalized ADMET chemistry. PubMed. [Link]

-

Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material. (2022). MDPI. [Link]

-

An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (2012). RSC Publishing. [Link]

-

The study of hydrogen bonding and miscibility in poly(vinylpyridines) with phenolic resin. (2002). Elsevier. [Link]

Sources

- 1. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Novel Ionic Liquid with Both Lewis and Brønsted Acid Sites for Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

Application Note and Protocol for the Recrystallization of Nicotinyl Alcohol Hydrochloride

Abstract

This document provides a comprehensive guide for the purification of nicotinyl alcohol hydrochloride via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound. The application note delves into the principles of solvent selection, the detailed step-by-step procedure, and critical troubleshooting advice, all grounded in established chemical principles to ensure procedural success and batch-to-batch consistency.

Introduction: The Rationale for Recrystallization

Nicotinyl alcohol, a derivative of niacin, and its hydrochloride salt are of significant interest in pharmaceutical research for their vasodilatory and hypolipidemic properties.[1] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[2] The underlying principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] For nicotinyl alcohol hydrochloride, a polar salt, the selection of an appropriate solvent system is critical to remove potential impurities from its synthesis, which may include unreacted starting materials or by-products. This protocol outlines a robust method for achieving high-purity nicotinyl alcohol hydrochloride crystals.

Materials and Equipment

Reagents

-

Crude Nicotinyl Alcohol Hydrochloride

-

Solvent Systems (for screening and recrystallization):

-

Ethanol (95% and absolute)

-

Isopropanol

-

Methanol

-

Deionized Water

-

Ethyl Acetate (as an anti-solvent)

-

Diethyl Ether (as an anti-solvent)

-

-

Activated Charcoal (decolorizing grade)

-

Celatom® or equivalent filter aid

Equipment

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Hot plate with stirring capability

-

Condenser (for reflux)

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper (sized for Büchner funnel)

-

Glass funnel

-

Spatulas

-

Beakers

-

Graduated cylinders

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Pre-Protocol: Solvent System Selection

The ideal solvent for recrystallization will exhibit high solubility for nicotinyl alcohol hydrochloride at elevated temperatures and low solubility at reduced temperatures.[2] Given that nicotinyl alcohol is readily soluble in water and alcohol,[1] these are primary candidates for the hydrochloride salt.

Table 1: Recommended Solvents for Screening

| Solvent | Rationale | Expected Behavior |

| Ethanol/Water mixtures | Good solvating power for polar salts. The water content can be adjusted to optimize solubility. | High solubility when hot, with controlled precipitation upon cooling. |

| Isopropanol | Often a preferred solvent for recrystallizing hydrochloride salts.[4] | May provide a good balance of solubility and crystal growth. |

| Methanol | High solvating power, may require an anti-solvent for good recovery. | Can be effective but may lead to lower yields if used alone. |

Screening Protocol:

-

Place approximately 100 mg of crude nicotinyl alcohol hydrochloride into a small test tube.

-

Add the selected solvent dropwise at room temperature until the solid just dissolves. Observe solubility.

-

If soluble at room temperature, the solvent is not suitable alone.

-

If not readily soluble, heat the mixture gently. Continue adding the solvent dropwise until the solid dissolves.

-

Allow the solution to cool to room temperature, then place it in an ice bath.

-

Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline product upon cooling.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of 10 grams of crude nicotinyl alcohol hydrochloride. Adjust volumes accordingly for different scales. An ethanol/water mixture is often a good starting point.

Dissolution of the Crude Product

-

Place 10 g of crude nicotinyl alcohol hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

In a separate beaker, heat approximately 100 mL of 95% ethanol to near boiling on a hot plate.

-

Add the hot ethanol to the Erlenmeyer flask in small portions while stirring, until the solid is fully dissolved. If the solid does not dissolve completely, add a minimal amount of hot deionized water dropwise until a clear solution is obtained. Rationale: Using a minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.[2]

-

Optional - Decolorization: If the solution is colored, remove it from the heat and add a small amount (e.g., 0.1-0.2 g) of activated charcoal.[5] Swirl the flask and gently heat for 5-10 minutes. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.

Hot Filtration (if necessary)

-

If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration.

-

Set up a filtration apparatus with a fluted filter paper in a glass funnel.

-

Preheat the funnel and the receiving Erlenmeyer flask with hot solvent vapor or in an oven to prevent premature crystallization.

-

Pour the hot solution through the filter paper.

-

Rinse the original flask and the filter paper with a small amount of hot solvent to ensure complete transfer.

Crystallization

-

Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.

-

Allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice.[5]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Isolation and Washing of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Collect the crystals by vacuum filtration.

-

Break the vacuum and add a small amount of ice-cold solvent (e.g., ethanol or isopropanol) to wash the crystals. Rationale: Washing with a cold solvent removes any residual mother liquor containing impurities without significantly dissolving the purified crystals.[5]

-

Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

Drying

-

Continue to pull air through the Büchner funnel to partially dry the crystals.

-

Transfer the crystals to a watch glass or a drying dish and dry them in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Caption: Workflow for the recrystallization of nicotinyl alcohol hydrochloride.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The solution cooled too quickly. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of pure compound. |

| Oily precipitate forms instead of crystals | - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution and add a small amount of additional solvent.- Try a different solvent system with a lower boiling point. |

| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the wash solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Use ice-cold solvent for washing and use a minimal amount. |

| Product is still impure after recrystallization | - The impurity has similar solubility to the product.- The crystals were not washed adequately. | - Perform a second recrystallization.- Consider an alternative purification method like column chromatography.- Ensure the crystals are thoroughly washed with cold solvent. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.

-

Handling: Nicotinyl alcohol and its derivatives can be irritating to the eyes, respiratory system, and skin.[7][8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[6]

-

Fire Safety: Keep flammable solvents away from open flames and ignition sources. Use a heating mantle or a steam bath for heating flammable liquids.

References

-

ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Forum]. Available at: [Link]

-

ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Online Forum]. Available at: [Link]

-

Ataman Kimya. NICOTINYL ALCOHOL. Available at: [Link]

-

HBCSE. Recrystallization. [PDF]. Available at: [Link]

-

Ataman Kimya. NICOTINYL ALCOHOL. (Note: This is the same as reference 3, but may contain slightly different information based on the snippet provided). Available at: [Link]

-

Wikipedia. (n.d.). Nicotinyl alcohol. Available at: [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

- Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.

-

University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

- Google Patents. (n.d.). CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method.

-

ChemBK. (2024). Nicotinyl alcohol. Available at: [Link]

-

British Pharmacopoeia. (2014). Safety data sheet. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [PDF]. Available at: [Link]

-

Cheméo. (n.d.). Nicotinyl alcohol. Available at: [Link]

-

Justia Patents. (2016). synthesis and resolution of nicotine. Available at: [Link]

-

NIST. (n.d.). Nicotinyl alcohol - the NIST WebBook. Available at: [Link]

Sources

- 1. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pharmacopoeia.com [pharmacopoeia.com]

Application Notes and Protocols for the Functionalization of the 3-Hydroxymethyl Group in Pyridinium Salts

Introduction

Pyridinium salts are a class of heterocyclic organic compounds that feature prominently in numerous areas of chemical science, from medicinal chemistry to materials science.[1][2] Their diverse applications stem from their unique electronic properties and their utility as synthetic intermediates.[3][4] The pyridine ring is a structural motif found in many natural products and pharmaceuticals.[5] Within this class, N-alkyl-3-hydroxymethylpyridinium salts are particularly valuable building blocks. The hydroxymethyl group at the 3-position serves as a versatile synthetic handle, allowing for a wide array of chemical transformations.

The electron-withdrawing nature of the positively charged pyridinium ring significantly influences the reactivity of the adjacent hydroxymethyl group, making it analogous to a benzylic alcohol. This activation facilitates selective transformations that are often challenging with other aliphatic alcohols. This guide provides an in-depth exploration of the key functionalization pathways for this moiety, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Core Reactivity and Strategic Considerations